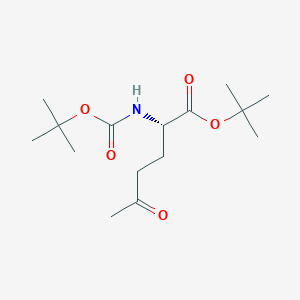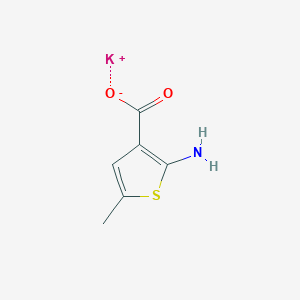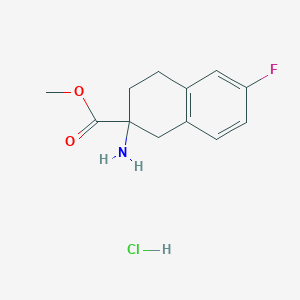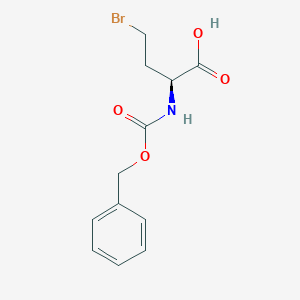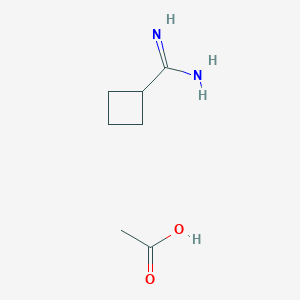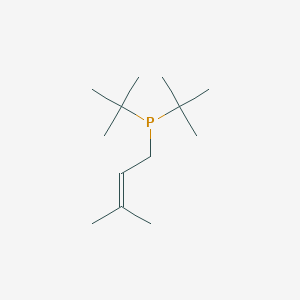
Di-tert-butyl(3-methyl-2-butenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound with the molecular formula C13H27P. It is a colorless to almost colorless clear liquid that is sensitive to air and must be stored under inert gas conditions . This compound is used as a ligand in various chemical reactions, particularly in catalysis.
Preparation Methods
Di-tert-butyl(3-methyl-2-butenyl)phosphine can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphine with 3-methyl-2-butenyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Di-tert-butyl(3-methyl-2-butenyl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Di-tert-butyl(3-methyl-2-butenyl)phosphine has several scientific research applications:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active compounds through catalytic processes.
Medicine: The compound itself is not typically used in medicine, but its derivatives and the compounds synthesized using it can have pharmaceutical applications.
Industry: In the chemical industry, it is used to produce fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which di-tert-butyl(3-methyl-2-butenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that facilitate various chemical transformations. The phosphine ligand stabilizes the metal center and can influence the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Di-tert-butyl(3-methyl-2-butenyl)phosphine can be compared with other similar phosphine ligands:
Di-tert-butylphosphine: This compound lacks the 3-methyl-2-butenyl group, making it less sterically hindered and potentially less selective in catalytic reactions.
Tri-tert-butylphosphine: With three tert-butyl groups, this ligand is more sterically hindered and can provide different selectivity and reactivity in catalysis.
Di-tert-butyl(methyl)phosphine: This compound has a methyl group instead of the 3-methyl-2-butenyl group, which can affect its electronic and steric properties.
The uniqueness of this compound lies in its specific steric and electronic properties, which can be fine-tuned for particular catalytic applications.
Properties
IUPAC Name |
ditert-butyl(3-methylbut-2-enyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFNMSUKBTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCP(C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)

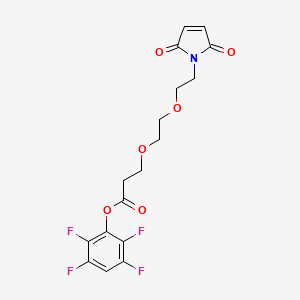
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
